1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
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Overview
Description
1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluoro-substituted phenyl ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent, such as toluene or water, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is unique due to its specific structural features and reactivity. Similar compounds include:
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound shares the tetramethyl-1,3,2-dioxaborolan-2-yl group but differs in its amide functionality.
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile: This compound has a pyridine ring instead of a phenyl ring, leading to different chemical properties.
Properties
IUPAC Name |
1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYKXOHVOSBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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